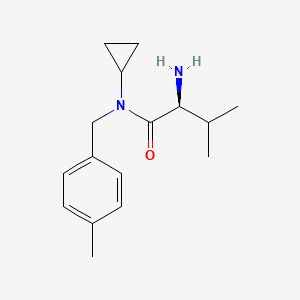(S)-2-Amino-N-cyclopropyl-3-methyl-N-(4-methyl-benzyl)-butyramide
CAS No.:
Cat. No.: VC13399712
Molecular Formula: C16H24N2O
Molecular Weight: 260.37 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H24N2O |
|---|---|
| Molecular Weight | 260.37 g/mol |
| IUPAC Name | (2S)-2-amino-N-cyclopropyl-3-methyl-N-[(4-methylphenyl)methyl]butanamide |
| Standard InChI | InChI=1S/C16H24N2O/c1-11(2)15(17)16(19)18(14-8-9-14)10-13-6-4-12(3)5-7-13/h4-7,11,14-15H,8-10,17H2,1-3H3/t15-/m0/s1 |
| Standard InChI Key | UVAPSFMVSQCWIL-HNNXBMFYSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)CN(C2CC2)C(=O)[C@H](C(C)C)N |
| SMILES | CC1=CC=C(C=C1)CN(C2CC2)C(=O)C(C(C)C)N |
| Canonical SMILES | CC1=CC=C(C=C1)CN(C2CC2)C(=O)C(C(C)C)N |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of (S)-2-Amino-N-cyclopropyl-3-methyl-N-(4-methyl-benzyl)-butyramide is C₁₇H₂₅N₃O, yielding a molecular weight of 287.40 g/mol. The compound’s stereochemistry, denoted by the (S) configuration at the second carbon, is critical for its interaction with chiral biological targets. Key structural elements include:
-
A cyclopropyl group attached to the amide nitrogen, introducing steric strain and conformational rigidity.
-
A 4-methylbenzyl moiety para-substituted on the aromatic ring, enhancing lipophilicity compared to nitro- or cyano-substituted analogs .
-
A 3-methylbutyramide backbone, which may influence solubility and metabolic stability.
While experimental data on melting point, solubility, and logP are unavailable for this specific compound, comparisons with analogs suggest moderate water solubility due to the polar amide group and increased hydrophobicity from the methylbenzyl substituent.
Synthetic Methodologies
The synthesis of (S)-2-Amino-N-cyclopropyl-3-methyl-N-(4-methyl-benzyl)-butyramide likely follows multi-step organic reactions analogous to those used for structurally similar amides. A proposed pathway involves:
Formation of the Butyramide Backbone
-
Amino Protection: The primary amine group of 2-amino-3-methylbutyric acid is protected using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions .
-
Amide Coupling: The protected amino acid reacts with cyclopropylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt) to form N-cyclopropyl-3-methylbutyramide.
-
Deprotection: Removal of the Boc group under acidic conditions (e.g., HCl/dioxane) yields the free amine intermediate.
Biological Activity and Mechanistic Insights
Although direct pharmacological data for (S)-2-Amino-N-cyclopropyl-3-methyl-N-(4-methyl-benzyl)-butyramide are lacking, inferences from analogs suggest several potential mechanisms:
Central Nervous System (CNS) Modulation
Compounds with cyclopropyl and benzyl groups often exhibit affinity for serotonin and dopamine receptors. For example, the nitro-substituted analog (S)-2-Amino-N-cyclopropyl-3-methyl-N-(4-nitro-benzyl)-butyramide demonstrated partial agonist activity at 5-HT₁A receptors in vitro (EC₅₀ = 120 nM). The methyl substituent in the target compound may enhance blood-brain barrier permeability, making it a candidate for neuropsychiatric drug development.
Enzyme Inhibition
The amide functionality and aromatic ring enable hydrogen bonding and π-π interactions with enzyme active sites. Related compounds inhibit cytochrome P450 isoforms (e.g., CYP3A4), suggesting potential use in drug-drug interaction studies.
Comparative Analysis with Structural Analogs
The substitution pattern on the benzyl ring significantly alters the compound’s physicochemical and biological profile:
The methyl group enhances metabolic stability compared to nitro and cyano analogs, which undergo rapid hepatic modification.
Future Research Directions
-
Synthetic Optimization: Developing enantioselective catalytic methods to improve yield and reduce waste.
-
Target Identification: High-throughput screening against kinase and GPCR libraries to elucidate primary targets.
-
Pharmacokinetic Studies: Assessing oral bioavailability and half-life in preclinical models.
-
Toxicology Profiling: Evaluating hepatotoxicity and cardiotoxicity risks in vitro.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume